molecular formula C7H2F3NS2 B3110267 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione CAS No. 179178-91-7

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione

Cat. No. B3110267
CAS RN: 179178-91-7
M. Wt: 221.2 g/mol
InChI Key: HUMAIXYGXLTLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione (TFBT) is a compound with a unique structure that has been studied for its potential applications in the fields of medicine, chemistry, and materials science. It has been found to possess a range of interesting properties, including strong fluorescence, excellent thermal stability, and good solubility in organic solvents. Furthermore, TFBT has been studied for its potential as an antimicrobial agent, an antioxidant, and a photodynamic therapy agent.

Scientific Research Applications

Chemical Interaction and Binding Studies

  • Vibrational Spectroscopic Analysis and Quantum Chemical Calculation : The binding capability of benzothiazoline-2-thione derivatives with metals, specifically gold, has been studied using FT-Raman spectroscopy and density functional theory (DFT) calculations. This research, including the analysis of derivatives like 5-fluorobenzo[d]thiazole-2(3H)-thione, reveals insights into molecular properties and activity relationships based on HOMO energies, Mulliken charges, and binding energies with metals (Sun et al., 2008).

Photovoltaic and Material Science Applications

  • Synthesis and Applications in Photovoltaic Industry : The synthesis of 2,4,5-trifluorobenzoic acid, a compound structurally related to 4,5,7-trifluorobenzo[d]thiazole-2(3H)-thione, highlights its value as a synthetic intermediate in the pharmaceutical industry and material science. This research describes a continuous microflow process for its synthesis, emphasizing its industrial and material science applications (Deng et al., 2015).

  • Photovoltaic Properties of D-A Polymers : Research on 5,6-difluorobenzo[c][1,2,5]thiadiazole (FBT)-based conjugated donor-acceptor polymers, which share a structural resemblance to this compound, demonstrates significant impacts on material and photovoltaic properties. The study shows that the nature of side chains and electron acceptor strength significantly influence photovoltaic efficiency, relevant for polymer solar cell applications (Wang et al., 2013).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the conversion of glucose to sorbitol. This interaction is crucial in the context of diabetic complications, where aldose reductase inhibitors are sought to prevent the accumulation of sorbitol in tissues.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as aldose reductase . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of downstream metabolites. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and consistent modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with aldose reductase is a key example, where it inhibits the enzyme’s activity and affects the polyol pathway . Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes involved in oxidative stress responses and energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . This localization is essential for its function as an enzyme inhibitor and modulator of gene expression.

properties

IUPAC Name

4,5,7-trifluoro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NS2/c8-2-1-3(9)6-5(4(2)10)11-7(12)13-6/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMAIXYGXLTLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=S)N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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